molecular formula C₆H₁₂O₄ B1141978 4-Deoxy-L-fucose CAS No. 61244-62-0

4-Deoxy-L-fucose

Cat. No.: B1141978
CAS No.: 61244-62-0
M. Wt: 148.16
InChI Key:
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Description

4-Deoxy-L-fucose, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₂O₄ and its molecular weight is 148.16. The purity is usually 95%.
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Scientific Research Applications

  • Role in Glycoconjugate Synthesis : 4-Deoxy-L-fucose is a key component in the synthesis of important glycoconjugates, including blood group antigens and Lewis(X) ligands. Its biosynthesis involves specific enzymatic reactions, which have been studied in detail (Lau & Tanner, 2008).

  • Industrial Production : Metabolic engineering of Escherichia coli has been used to achieve high productivity of this compound, indicating its potential for large-scale industrial applications, especially in pharmaceutical, cosmetic, and food industries (Meng et al., 2023).

  • Biological Functions in Mammals : this compound is incorporated into various N-glycans, O-glycans, and glycolipids in mammals, playing a crucial role in immunity and cancer. It is used by 13 fucosyltransferases, and mutations in the associated genes can lead to developmental and immune deficiencies (Schneider et al., 2017).

  • Synthesis Methods : Various synthesis methods, including chemical, enzymatic, and microbial synthesis, have been explored for this compound, with each method having its own advantages and limitations. Research continues to improve these methods for efficient production (Vanhooren & Vandamme, 1999).

  • Medical Applications : The role of this compound in medical applications, such as its potential use in cancer treatment and prevention, has been investigated. It is involved in various biological processes, including cell-recognition and adhesion-signaling pathways, which are critical in both normal and pathologic processes including neoplasia (Listinsky et al., 1998).

Mechanism of Action

Target of Action

4-Deoxy-L-fucose primarily targets fucosyltransferases (FUTs) . FUTs are enzymes that construct fucosylated glycans, which are involved in a wide variety of physiological and pathological processes, including cell adhesion, tissue development, angiogenesis, fertilization, malignancy, and tumor metastasis .

Mode of Action

This compound acts as a potential inhibitor of FUTs . It interacts with these enzymes, potentially disrupting their normal function. This interaction can lead to alterations in the expression of fucosylated oligosaccharides, which are involved in several biological processes .

Biochemical Pathways

The action of this compound affects the biosynthesis of GDP-fucose, a precursor to fucosylated glycans . Two pathways operate in mammalian cells for the synthesis of GDP-fucose: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . By inhibiting FUTs, this compound can disrupt these pathways and affect the formation of fucosylated glycans .

Pharmacokinetics

It’s known that glycosylation, a process that this compound is involved in, can impact the pharmacokinetics and pharmacodynamics of therapeutic proteins .

Result of Action

The inhibition of FUTs by this compound can lead to a decrease in cellular fucosylation . This can have significant effects at the molecular and cellular levels, including alterations in cell adhesion, tissue development, angiogenesis, and other processes . In particular, the aberrant expression of fucosylated glycans, which can be caused by the action of this compound, has been linked to various pathologies, including cancer and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism of L-fucose, a related compound . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . It’s plausible that similar interactions could influence the action, efficacy, and stability of this compound.

Safety and Hazards

4-Deoxy-L-fucose may cause skin irritation and may be harmful by skin absorption. It may also be harmful if swallowed or inhaled, and may be irritating to mucous membranes and the upper respiratory tract .

Biochemical Analysis

Biochemical Properties

4-Deoxy-L-fucose plays a crucial role in several biochemical reactions. It is involved in the biosynthesis of glycans and glycolipids, where it serves as a substrate for fucosyltransferases. These enzymes transfer fucose residues to glycoproteins and glycolipids, influencing their structure and function . The interaction of this compound with fucosyltransferases is essential for the formation of fucosylated glycans, which are important for cell-cell communication and immune responses .

Cellular Effects

This compound affects various cellular processes, including cell signaling, gene expression, and metabolism. It is known to modulate the expression of fucosylated glycans on the cell surface, which can influence cell adhesion and migration . Additionally, this compound impacts the Notch signaling pathway, a critical regulator of cell differentiation and development . By altering the fucosylation of Notch receptors, this compound can affect the downstream signaling events and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into glycans and glycolipids through the action of fucosyltransferases. This process requires the activation of this compound to GDP-fucose, which is then utilized by the enzymes . The binding of this compound to fucosyltransferases facilitates the transfer of fucose residues to target molecules, thereby modifying their structure and function . This modification can lead to changes in cell signaling, enzyme activity, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in the expression of fucosylated glycans and alterations in cell signaling pathways . Additionally, the degradation of this compound can impact its availability and efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance the expression of fucosylated glycans and improve immune responses . At high doses, it may cause toxic effects and disrupt normal cellular functions . Studies have shown that excessive this compound can lead to adverse effects such as inflammation and tissue damage . Therefore, it is important to determine the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . In the de novo pathway, this compound is synthesized from GDP-mannose through a series of enzymatic reactions . In the salvage pathway, free this compound is converted to GDP-fucose and utilized in glycan biosynthesis . These pathways are essential for maintaining the cellular levels of this compound and ensuring its availability for biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of this compound to various cellular compartments, including the Golgi apparatus and endoplasmic reticulum . The distribution of this compound can influence its availability for glycan biosynthesis and other biochemical processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . It is primarily found in the Golgi apparatus and endoplasmic reticulum, where it is involved in the biosynthesis of fucosylated glycans . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its function in glycan biosynthesis and other cellular processes .

Properties

IUPAC Name

(3R,4S,6S)-6-methyloxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBURJZEESAQPG-NSHGFSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the enzyme BmulJ_04915 in relation to 4-deoxy-L-fucose?

A1: While BmulJ_04915 doesn't directly interact with this compound, it plays a crucial role in understanding its derivative, 4-deoxy-L-fucono-1,5-lactone. The research identified BmulJ_04915 as the first enzyme capable of hydrolyzing both L-fucono-1,4-lactone and L-fucono-1,5-lactone []. Due to the instability and rapid conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, researchers synthesized the more stable 4-deoxy-L-fucono-1,5-lactone using L-fucose dehydrogenase. BmulJ_04915 effectively hydrolyzed 4-deoxy-L-fucono-1,5-lactone, demonstrating its potential role in the metabolism or modification of compounds related to this compound [].

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